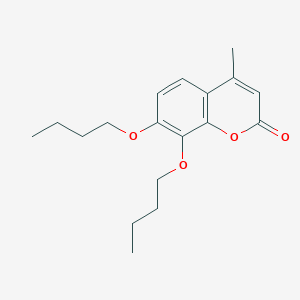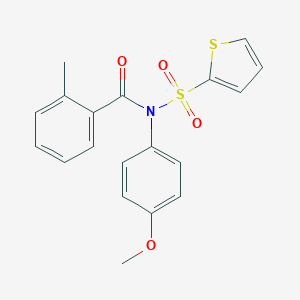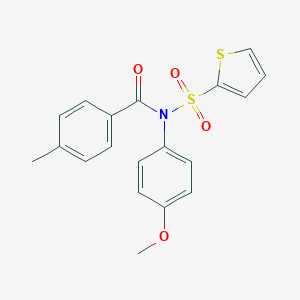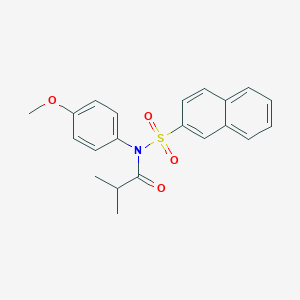![molecular formula C20H19BrN2O6S B284097 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate is a synthetic molecule that has gained significant attention in the field of scientific research. The compound has demonstrated potential in various applications, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate is not fully understood. However, it is believed to exhibit its activity by inhibiting the activity of specific enzymes, such as cholinesterase and acetylcholinesterase.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterase and acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is believed to improve cognitive function and memory. The compound has also demonstrated antitumor activity, leading to cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments, including its ease of synthesis and purification. It is also stable under various conditions, making it suitable for use in various assays. However, the compound has certain limitations, including its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate. One potential direction is to investigate its potential as a treatment for Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to optimize its activity. Another potential direction is to investigate its potential as an anticancer agent. Further studies are needed to evaluate its activity against various types of cancer and to optimize its therapeutic potential. Finally, the compound's potential as a material for use in electronic devices and sensors should also be explored.
Synthesemethoden
The synthesis of 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate involves a multi-step process. The initial step involves the reaction of 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene with ethyl chloroformate to form 2-(ethoxycarbonyl)-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene. The intermediate is then reacted with 2-bromo-3,4,5-trimethoxybenzoic acid in the presence of a coupling agent to form the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes, including cholinesterase and acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. The compound has also demonstrated antitumor activity, making it a promising candidate for cancer treatment.
Eigenschaften
Molekularformel |
C20H19BrN2O6S |
|---|---|
Molekulargewicht |
495.3 g/mol |
IUPAC-Name |
[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-bromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H19BrN2O6S/c1-26-13-7-11(16(21)18(28-3)17(13)27-2)20(25)29-9-15(24)23-19-12(8-22)10-5-4-6-14(10)30-19/h7H,4-6,9H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
DBIGOZMOTWJVFV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N)Br)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)
![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)
![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)



